N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester
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Overview
Description
N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester is a derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester typically involves the following steps:
Protection of the Amine Group: The amine group of Lisinopril is protected using benzyl chloroformate in the presence of a mild base such as sodium bicarbonate or triethylamine at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent reaction conditions and high yield.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon, hydrogen gas.
Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.
Major Products Formed
Deprotection: Lisinopril.
Hydrolysis: Lisinopril and corresponding alcohols (ethanol and methanol).
Scientific Research Applications
N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester involves:
ACE Inhibition: The compound inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Molecular Targets: The primary target is the angiotensin-converting enzyme, which plays a crucial role in blood pressure regulation.
Pathways Involved: The inhibition of ACE leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl Lisinopril: Similar structure but without the ester groups.
Lisinopril: The parent compound without the benzyloxycarbonyl protection and ester groups.
Enalapril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Uniqueness
N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester is unique due to its protected amine group and ester functionalities, which make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h4-9,13-16,26-28,34H,3,10-12,17-23H2,1-2H3,(H,33,39)/t26-,27-,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZMCIGSLRHGDQ-KCHLEUMXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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